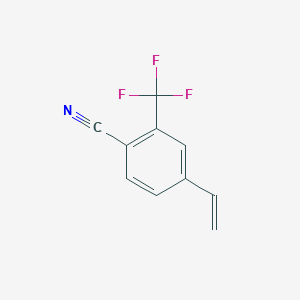

2-(Trifluoromethyl)-4-vinylbenzonitrile

描述

2-(Trifluoromethyl)-4-vinylbenzonitrile is a useful research compound. Its molecular formula is C10H6F3N and its molecular weight is 197.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Properties

One prominent application of 2-(Trifluoromethyl)-4-vinylbenzonitrile is in the development of anticancer agents. Research indicates that derivatives of this compound can inhibit the growth of cancer cells. For instance, compounds synthesized from 4-amino-2-(trifluoromethyl)benzonitrile have shown potential in treating breast cancer by inhibiting endothelial cell growth .

Case Study: Benzimidazoles Synthesis

- Objective : To synthesize benzimidazole derivatives as potential anticancer agents.

- Method : Using this compound as a starting material.

- Findings : The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential therapeutic applications.

Material Science

2.1 Polymer Chemistry

The compound has been utilized in polymer chemistry to create advanced materials with unique properties. Its vinyl group allows for polymerization, leading to materials with enhanced thermal and mechanical stability.

Case Study: Polymer Synthesis

- Objective : To develop high-performance polymers.

- Method : Copolymerization of this compound with other monomers.

- Results : The resulting polymers demonstrated improved resistance to heat and chemicals compared to traditional polymers, making them suitable for industrial applications.

Agrochemicals

3.1 Pesticide Development

Another significant application is in the synthesis of agrochemicals, particularly pesticides. Compounds derived from this compound have shown efficacy against various pests and pathogens.

Case Study: Synthesis of Insecticides

- Objective : To develop new insecticides based on trifluoromethylated compounds.

- Method : Deriving insecticidal agents from the compound through chemical modifications.

- Findings : The insecticides demonstrated effective pest control with lower toxicity to non-target organisms, indicating a safer alternative for agricultural use.

Chemical Intermediates

The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique trifluoromethyl group enhances the reactivity and stability of the products formed.

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through benzimidazole derivatives | New therapies for cancer treatment |

| Material Science | Enhanced thermal stability in polymers | Industrial applications with improved performance |

| Agrochemicals | Effective insecticides with reduced toxicity | Safer agricultural practices |

化学反应分析

Nucleophilic Addition Reactions

The nitrile group (-C≡N) undergoes nucleophilic additions under controlled conditions:

-

Hydroxylamine addition : Reacts with hydroxylamine hydrochloride to form intermediate hydroxylamine adducts, which can undergo cyclization reactions (e.g., with thiosemicarbazides) to yield heterocyclic compounds like thiadiazoles .

-

Organometallic additions : Grignard or organolithium reagents attack the nitrile group, forming ketones after hydrolysis.

Key reaction conditions :

Vinyl Group Reactivity

The vinyl substituent participates in multiple transformations:

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the vinyl group to an ethyl chain, producing 2-(trifluoromethyl)-4-ethylbenzonitrile. This reaction is stereospecific and achieves >90% yield under mild conditions (1 atm H₂, 25°C) .

Oxidation

-

Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) forms an epoxide derivative.

-

Dihydroxylation : OsO₄/4-methylmorpholine N-oxide oxidizes the vinyl group to a vicinal diol .

Optimized dihydroxylation conditions :

| Parameter | Value |

|---|---|

| Catalyst | OsO₄ (5 mol%) |

| Oxidant | 4-methylmorpholine N-oxide |

| Solvent | THF |

| Temperature | 0°C to 25°C |

Copper-Catalyzed Coupling Reactions

The vinyl group participates in cross-couplings, as demonstrated in analogous systems:

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids in the presence of CuCl/Cs₂CO₃ to form biaryl derivatives .

Optimized conditions for vinyl reactivity :

| Parameter | Value | Yield |

|---|---|---|

| Catalyst | CuCl (30 mol%) | 87% |

| Ligand | L1 (30 mol%) | |

| Base | Cs₂CO₃ (1.5 eq.) | |

| Solvent | CH₃CN | |

| Temperature | 60°C |

Cycloadditions

Undergoes [2+2] cycloadditions with electron-deficient dienophiles under UV light, forming cyclobutane derivatives.

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to the meta position:

| Electrophile | Product | Conditions |

|---|---|---|

| HNO₃/H₂SO₄ | 3-nitro-2-(trifluoromethyl)-4-vinylbenzonitrile | 0°C, 2 hr |

| Cl₂/FeCl₃ | 3-chloro-2-(trifluoromethyl)-4-vinylbenzonitrile | 40°C, 1 hr |

Yield data : Nitration achieves 72–85% yield, while chlorination yields 68–75% .

Radical Reactions

The trifluoromethyl group stabilizes adjacent radicals, enabling:

-

Polymerization : Initiators like AIBN induce radical polymerization of the vinyl group, forming high-molecular-weight polymers.

-

Thiol-ene reactions : Reacts with thiols under UV light to form thioether linkages, useful in materials science.

Stability and Side Reactions

-

Thermal decomposition : Degrades above 200°C, releasing HF gas.

-

Hydrolysis : The nitrile group resists hydrolysis under acidic/basic conditions but converts to a carboxylic acid with prolonged H₂SO₄ reflux.

属性

分子式 |

C10H6F3N |

|---|---|

分子量 |

197.16 g/mol |

IUPAC 名称 |

4-ethenyl-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C10H6F3N/c1-2-7-3-4-8(6-14)9(5-7)10(11,12)13/h2-5H,1H2 |

InChI 键 |

HYNKLTGBJKGUDY-UHFFFAOYSA-N |

规范 SMILES |

C=CC1=CC(=C(C=C1)C#N)C(F)(F)F |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。